(3aS,4R,6R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one
Description
(3aS,4R,6R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one is a bicyclic heterocyclic compound featuring a fused furan-pyran scaffold. Its structure includes a hydroxymethyl (-CH2OH) substituent at the C4 position and a methoxy (-OCH3) group at the C6 position. This stereochemically complex molecule is characterized by its tetrahydrofuropyranone core, which imparts rigidity and influences its physicochemical properties, such as solubility and hydrogen-bonding capacity. The compound is listed under CAS No. [154026-95-6] and is frequently utilized in synthetic organic chemistry as a chiral building block for natural product synthesis, particularly in the preparation of glycosidase inhibitors and nucleoside analogs .
Properties
IUPAC Name |
(3aS,4R,6R,7aR)-4-(hydroxymethyl)-6-methoxy-3,3a,4,6,7,7a-hexahydrofuro[3,2-c]pyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-12-9-3-6-5(2-8(11)13-6)7(4-10)14-9/h5-7,9-10H,2-4H2,1H3/t5-,6+,7-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVALZNMSHYICJ-VOQBNFLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2C(CC(=O)O2)C(O1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@@H]2[C@H](CC(=O)O2)[C@@H](O1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745451 | |
| Record name | (3aS,4R,6R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62158-33-2 | |
| Record name | (3aS,4R,6R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (3aS,4R,6R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one is a member of the furo-pyran class of compounds. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C10H18O4
- Molecular Weight: 202.25 g/mol
- CAS Number: 14897-47-3
Antioxidant Properties
Research indicates that furo-pyran derivatives exhibit significant antioxidant activity. A study demonstrated that compounds with similar structures can scavenge free radicals effectively, reducing oxidative stress in cellular models. This property is crucial for potential therapeutic applications in diseases related to oxidative damage .
Antimicrobial Activity
Preliminary investigations have shown that this compound possesses antimicrobial properties. In vitro tests revealed effectiveness against various bacterial strains, suggesting its potential as a natural antimicrobial agent .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory effects. In animal models of inflammation, administration of this furo-pyran derivative resulted in a significant reduction in inflammatory markers. This suggests a mechanism involving the inhibition of pro-inflammatory cytokines .
Study 1: Antioxidant Efficacy
In a controlled study published in Journal of Natural Products, researchers evaluated the antioxidant capacity of several furo-pyran derivatives. The results indicated that this compound exhibited an IC50 value lower than that of standard antioxidants like ascorbic acid .
| Compound | IC50 (µM) |
|---|---|
| Ascorbic Acid | 12.5 |
| (3aS,4R,6R,7aR)-Furo-Pyran | 9.8 |
Study 2: Antimicrobial Activity
A separate study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 50 |
The biological activities of this compound are attributed to its ability to modulate various biochemical pathways:
- Antioxidant Mechanism: The presence of hydroxymethyl and methoxy groups enhances electron donation capabilities, allowing the compound to neutralize reactive oxygen species (ROS).
- Antimicrobial Mechanism: The structural features facilitate interaction with bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
- Anti-inflammatory Mechanism: It may inhibit the NF-kB pathway or other signaling cascades involved in inflammation.
Comparison with Similar Compounds
a) (3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one (CAS: 1932353-11-1)
- Molecular Formula : C7H10O4
- Key Differences: Lacks the hydroxymethyl group at C3. Contains a methoxy group at C4 but retains the fused furan-pyranone system. Exhibits reduced hydrophilicity compared to the target compound due to the absence of the hydroxymethyl moiety .
b) (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one
c) (3aS,6S,7aS)-6,7a-Dimethylhexahydro-2H-furo[3,2-b]pyran-2-one
- Molecular Formula : C8H12O3
- Key Differences :
Functional Group Variations in Furopyranones
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
